molecular formula C22H19N3O2S2 B3473528 2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3473528
M. Wt: 421.5 g/mol
InChI Key: HXSRQIPETILYNQ-UHFFFAOYSA-N
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Description

2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a benzyl group, and a 4-methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Mechanism of Action

The mechanism of action of 2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with other thienopyrimidine derivatives:

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological and chemical properties.

Properties

IUPAC Name

2-[3-benzyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-14-7-9-16(10-8-14)17-12-28-20-19(17)21(27)25(11-15-5-3-2-4-6-15)22(24-20)29-13-18(23)26/h2-10,12H,11,13H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSRQIPETILYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 4
2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 5
2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 6
2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

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